2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydro ring system. Key structural elements include:
- A 3,4-dimethoxyphenyl substituent at position 3 of the pyrimidinone ring, providing electron-donating groups.
- A thioether linkage (-S-) connecting the pyrimidinone core to an acetamide side chain.
This structure is typically synthesized via alkylation of thiol-containing intermediates, as described in methods involving sodium methylate and chloroacetamides . Crystallographic tools like SHELX and ORTEP-3 are critical for confirming its three-dimensional configuration .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S3/c1-10-22-23-18(31-10)21-15(25)9-30-19-20-12-6-7-29-16(12)17(26)24(19)11-4-5-13(27-2)14(8-11)28-3/h4-5,8H,6-7,9H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVYNEKXTWVOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity.
This will also provide insight into how environmental factors might influence the compound’s activity.
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 477.57 g/mol. It features a complex structure incorporating a thieno[3,2-d]pyrimidine core and thiadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.57 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that derivatives of thiadiazolopyrimidine structures exhibit significant antimicrobial properties. For instance, compounds related to the thiadiazole scaffold have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound may share similar properties due to its structural components.
Anticancer Potential
A study focusing on thiadiazolopyrimidine derivatives reported cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives ranged from 5.69 to 9.36 µM . The structural activity relationship (SAR) analysis suggested that modifications in the thiadiazole and pyrimidine rings can enhance anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some thiadiazole compounds have been identified as inhibitors of specific kinases involved in cancer progression . In silico docking studies have also indicated potential binding interactions with hormonal signaling pathways relevant to breast cancer treatment .
Case Studies
- Antimicrobial Screening : A series of synthesized thiadiazolopyrimidines were tested against C. albicans and gram-positive bacteria. Compounds demonstrated notable inhibition zones in disk diffusion assays .
- Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxicity of various thiadiazolopyrimidine derivatives on multiple cancer cell lines using the MTT assay. Results confirmed that certain modifications significantly improved the anticancer activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine and thiadiazole structures exhibit significant antimicrobial activity. For example, derivatives of this compound have been tested against various microorganisms such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have indicated that related thieno[3,2-d]pyrimidine derivatives can target specific cancer cell lines by interfering with cellular proliferation pathways. In particular, the incorporation of the thiadiazole ring enhances the compound's ability to induce apoptosis in cancer cells.
Neuroprotective Effects
Recent investigations into potassium chloride cotransporter-2 (KCC2) modulation have highlighted the neuroprotective potential of compounds similar to this one. KCC2 is crucial for maintaining neuronal excitability and has been implicated in various neurological disorders. Enhancing KCC2 expression using derivatives of this compound may offer therapeutic avenues for treating conditions like epilepsy and chronic pain .
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of related compounds against Candida albicans and Staphylococcus aureus, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL. The results suggest that structural modifications can significantly enhance antimicrobial properties .
Study 2: Anticancer Screening
Another study focused on the anticancer activity of thieno[3,2-d]pyrimidine derivatives showed that specific analogs led to a reduction in cell viability in various cancer cell lines by over 50% at concentrations as low as 10 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thieno[3,2-d]pyrimidinone vs.
- Dihydropyrimidinone Cores: The compound in lacks the tetrahydro ring, reducing conformational rigidity but increasing flexibility for target accommodation .
Substituent Effects
Pharmacophore Variations
- Thiadiazole Terminus : The 5-methyl-1,3,4-thiadiazole group in the main compound is a common pharmacophore in kinase inhibitors, contrasting with the 5-phenyl-1,2,4-thiadiazole in 690645-23-9 , which may enhance π-stacking .
- Acetamide Linkers : All analogs retain the acetamide spacer, critical for maintaining bond flexibility and hydrogen-bonding capacity .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- 1H/13C NMR confirms substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and thioether linkage (δ 4.2–4.5 ppm for SCH2) .
- 2D NMR (HSQC, HMBC) validates connectivity between the thienopyrimidine core and acetamide group.
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., [M+H]+ ion matching C22H22N6O4S3) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
How do structural modifications influence biological activity?
Q. Advanced Research Focus
-
Substituent Effects :
Substituent Position Impact on Activity 3,4-Dimethoxy Phenyl ring Enhances lipophilicity and target binding (e.g., kinase inhibition) . 5-Methylthiadiazole Acetamide tail Improves metabolic stability via steric hindrance . -
Structure-Activity Relationship (SAR) :
- Replacing 3,4-dimethoxyphenyl with 4-chlorophenyl reduces solubility but increases cytotoxicity in cancer cell lines .
- Thioether-to-ether substitution diminishes enzyme inhibitory potency due to loss of sulfur-mediated interactions .
What experimental strategies resolve contradictions in biological data?
Q. Advanced Research Focus
- Dose-Response Analysis : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-Target Screening : Use kinase profiling panels to distinguish specific vs. nonspecific inhibition .
- Solubility Optimization : Address discrepancies in IC50 values by standardizing solvent systems (e.g., DMSO concentration ≤0.1% in assays) .
How can molecular docking predict the compound’s mechanism of action?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins with sulfur-binding pockets (e.g., tyrosine kinases, cytochrome P450).
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures from PDB (e.g., EGFR kinase, PDB ID: 1M17).
- Ligand Optimization : Minimize energy of the compound’s 3D structure using tools like Open Babel.
- Binding Mode Analysis : Identify hydrogen bonds between the acetamide group and kinase active sites (e.g., Lys721 in EGFR) .
- Validation : Compare docking scores with experimental IC50 values to refine models .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thienopyrimidine cores are stable at pH >5 but hydrolyze under acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for thioether-linked compounds) .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy detects photooxidation of the thiadiazole ring .
How can researchers optimize pharmacokinetic properties for in vivo studies?
Q. Advanced Research Focus
- Lipinski’s Rule Compliance :
- LogP : Reduce via polar substituents (e.g., replacing methylthiadiazole with hydroxyl groups).
- Molecular Weight : Fragment-based design to stay below 500 Da.
- Metabolic Stability :
- Microsomal Assays : Identify vulnerable sites (e.g., demethylation of 3,4-dimethoxyphenyl) using liver microsomes .
- Prodrug Strategies : Mask acetamide as ester derivatives to enhance oral bioavailability .
What comparative analyses differentiate this compound from analogues?
Q. Advanced Research Focus
| Compound Feature | This Compound | Common Analogues |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine | Thiazolo[4,5-d]pyrimidine (lower thermal stability) |
| Key Substituent | 5-Methyl-1,3,4-thiadiazole | Benzo[d]thiazole (higher cytotoxicity but poor solubility) |
| Bioactivity Profile | Selective kinase inhibition | Broad-spectrum antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
